Stachyose is a tetrasaccharide [ [], [] ] belonging to the raffinose family of oligosaccharides (RFOs) [ [] ]. It is a non-reducing sugar [ [] ] found naturally in various plant sources, including soybean [ [], [], [], [], [], [], [], [] ], Japanese artichoke tubers [ [], [] ], adzuki bean seeds [ [] ], mung bean [ [] ], and pea seeds [ [], [] ]. Stachyose is synthesized from raffinose and galactinol by the enzyme stachyose synthase [ [] ].
In plants, stachyose plays a significant role in carbohydrate transport and storage [ [], [] ]. It accumulates in significant amounts during seed development and maturation [ [], [], [], [] ]. Stachyose is also known for its potential prebiotic properties [ [], [], [], [] ] due to its ability to promote the growth of beneficial bacteria in the gut.
Stachyose can be synthesized through several methods, primarily involving enzymatic reactions. One prominent method utilizes an in vitro multienzyme system that converts sucrose into stachyose via a series of enzymatic steps. Key enzymes involved in this process include:
In a specific study, a stepwise cascade reaction was employed to enhance the production of stachyose from sucrose, resulting in significant yields (up to 61.1 mM stachyose) under optimized conditions. This method allows for the recycling of intermediates like UDP and inositol, improving efficiency in the synthesis process .
The molecular structure of stachyose features a unique arrangement of monosaccharides linked by glycosidic bonds. The structural formula can be represented as:
In terms of stereochemistry, the glycosidic bonds are predominantly α(1→6) between galactoses and β(1→2) between glucose and fructose. This specific arrangement contributes to its functional properties as a prebiotic fiber. Detailed analysis using techniques such as nuclear magnetic resonance spectroscopy has confirmed the structural integrity and stereochemistry of stachyose .
Stachyose participates in various chemical reactions, primarily involving hydrolysis and fermentation processes. In hydrolysis, stachyose can be broken down into its constituent monosaccharides by the action of specific enzymes such as α-galactosidase. This reaction is crucial for improving digestibility in humans since many individuals lack the enzyme necessary to digest stachyose efficiently.
Moreover, during fermentation in the gastrointestinal tract, stachyose can serve as a substrate for beneficial gut bacteria, leading to the production of short-chain fatty acids that contribute to gut health .
The mechanism of action of stachyose primarily revolves around its role as a prebiotic. Upon ingestion, it passes undigested through the upper gastrointestinal tract until it reaches the colon, where it undergoes fermentation by gut microbiota. This fermentation process leads to:
Stachyose exhibits several notable physical and chemical properties:
These properties make stachyose suitable for various applications in food science and nutrition .
Stachyose has a wide range of applications across different fields:
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